Ethyl Tetrazole-5-Carboxylate
Overview
Description
Ethyl Tetrazole-5-Carboxylate is a derivative of tetrazole, a synthetic heterocycle. Tetrazoles have various applications in organic chemistry, coordination chemistry, the photographic industry, explosives, and medicinal chemistry. Particularly in medicinal chemistry, 5-substituted tetrazoles, like Ethyl Tetrazole-5-Carboxylate, are significant as they represent non-classical bioisosteres of carboxylic acids with similar acidities but higher lipophilicities and metabolic resistance (Roh, Vávrová, & Hrabálek, 2012).
Synthesis Analysis
Ethyl Tetrazole-5-Carboxylate can be synthesized using various approaches. A common method involves the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, as seen in the synthesis of a similar compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (Achutha et al., 2017). Additionally, novel synthesis methods have been developed to produce tetrazole derivatives from Ethyl 1-aminotetrazole-5-carboxylate, showcasing the versatility of synthesis approaches (El-Badry & Taha, 2011).
Molecular Structure Analysis
The molecular structure of Ethyl Tetrazole-5-Carboxylate derivatives can be characterized using techniques like FT-IR, 1H-NMR, 13C-NMR, and mass spectra. Structural analysis through Density Functional Theory (DFT) studies and Atoms in Molecules (AIM) analyses provides insights into the molecular configuration and reactivity (Chandrakumari et al., 2019).
Chemical Reactions and Properties
Ethyl Tetrazole-5-Carboxylate and its derivatives participate in various chemical reactions, including cross-coupling reactions and cyclizations, leading to the formation of condensed pyrazoles and other heterocyclic compounds (Arbačiauskienė et al., 2011). Their chemical properties, such as intramolecular hydrogen bonding and π–π interactions, significantly contribute to their structural stability and reactivity (Costa et al., 2007).
Physical Properties Analysis
The physical properties of Ethyl Tetrazole-5-Carboxylate derivatives, such as crystal structure and molecular interactions, can be examined through X-ray crystallography and Hirshfeld surface analysis. These analyses reveal the nature of molecular interactions and the role of hydrogen bonding in crystal packing (Ou-Yang et al., 2013). Furthermore, DFT studies provide insights into the molecular electrostatic potential and leading molecular orbitals, offering a deeper understanding of the compound's physical and chemical properties (Zhao & Wang, 2023).
Scientific research applications
Synthesis of Novel Derivatives:
- Giles, Lewis, Oxley, and Quick (1999) reported the selective oxidation of Ethyl Tetrazole-5-Carboxylate, leading to the creation of novel hydroxytetrazole derivatives (Giles, Lewis, Oxley, & Quick, 1999).
Applications in Medicinal Chemistry:
- Roh, Vávrová, and Hrabálek (2012) highlighted the significance of 5-substituted tetrazoles, like Ethyl Tetrazole-5-Carboxylate, in medicinal chemistry due to their non-classical bioisosteres of carboxylic acids, aiding in drug design (Roh, Vávrová, & Hrabálek, 2012).
Novel Compound Synthesis:
- Chandrakumari et al. (2019) synthesized novel compounds from Ethyl Tetrazole-5-Carboxylate, contributing to the development of new chemicals in organic chemistry (Chandrakumari, Sivakumar, Manikandan, & Gopalakrishnan, 2019).
Antibacterial Applications:
- El-Badry and Taha (2011) utilized Ethyl Tetrazole-5-Carboxylate for synthesizing tetrazolo[1,5-b]-1,2,5-oxadiazepine derivatives with antibacterial activities (El-Badry & Taha, 2011).
Role in Synthesis of Clinical Drugs:
- Mittal and Awasthi (2019) discussed the role of 5-substituted 1H-tetrazoles in the synthesis of various clinical drugs, demonstrating its importance in pharmaceuticals (Mittal & Awasthi, 2019).
Use in Synthetic and Medicinal Chemistry:
- Ambhore (2021) described the synthesis of chlorobenzyl-oxy-phenyl-ethyl-thio-1H-tetrazole derivatives from Ethyl Tetrazole-5-Carboxylate, showing its diverse applications in biology and technology (Ambhore, 2021).
Bioisosteric Replacement Studies:
- Herr (2002) reviewed the use of 5-substituted-1H-tetrazoles as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry (Herr, 2002).
Microreactor Approach for Synthesis:
- Gutmann, Roduit, Roberge, and Kappe (2010) discussed the synthesis of 5-substituted 1H-tetrazoles from Ethyl Tetrazole-5-Carboxylate using a safe and scalable high-temperature microreactor approach (Gutmann, Roduit, Roberge, & Kappe, 2010).
Metal–Organic Framework Synthesis:
- Tang, Wu, Wang, and Zhang (2017) used Ethyl Tetrazole-5-Carboxylate for synthesizing zeolite-like metal–organic frameworks with high chemical stability and CO2 uptake capacity (Tang, Wu, Wang, & Zhang, 2017).
Conformational Analysis and Photochemistry:
- Ildız and Fausto (2021) investigated the conformational analysis, spectroscopy, and photochemistry of matrix-isolated forms of Ethyl Tetrazole-5-Carboxylate, contributing to the understanding of its chemical behavior (Ildız & Fausto, 2021).
properties
IUPAC Name |
ethyl 2H-tetrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2-10-4(9)3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEHAOGLPHSQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427236 | |
Record name | Ethyl Tetrazole-5-Carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Tetrazole-5-Carboxylate | |
CAS RN |
55408-10-1 | |
Record name | Ethyl Tetrazole-5-Carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Eethyl 1H-tetrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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